molecular formula C10H8Cl3NO5 B14508991 3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol CAS No. 62798-88-3

3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol

Cat. No.: B14508991
CAS No.: 62798-88-3
M. Wt: 328.5 g/mol
InChI Key: SLBWHKDZEYDZBO-UHFFFAOYSA-N
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Description

3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines two distinct chemical entities: 3-Nitrobenzoic acid and 2,3,3-trichloroprop-2-en-1-ol. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, known for its off-white solid appearance under standard conditions . 2,3,3-trichloroprop-2-en-1-ol is a chlorinated organic compound, often used in various chemical reactions and industrial applications.

Preparation Methods

3-Nitrobenzoic acid: is typically prepared by nitration of benzoic acid at low temperatures. This process also produces 2-Nitrobenzoic acid and 4-Nitrobenzoic acid as side products . Another method involves nitration of methyl benzoate followed by hydrolysis . Industrial production often involves oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .

2,3,3-trichloroprop-2-en-1-ol: can be synthesized through chlorination reactions involving propene derivatives. The specific reaction conditions and industrial methods for large-scale production are typically proprietary and vary depending on the desired purity and application.

Chemical Reactions Analysis

3-Nitrobenzoic acid: undergoes various chemical reactions, including:

2,3,3-trichloroprop-2-en-1-ol: is reactive due to the presence of multiple chlorine atoms and a hydroxyl group. It can undergo:

    Substitution: Chlorine atoms can be substituted with other functional groups.

    Addition: The double bond can participate in addition reactions with various reagents.

Scientific Research Applications

3-Nitrobenzoic acid: is used in:

2,3,3-trichloroprop-2-en-1-ol: finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Industry: In the production of polymers and other industrial chemicals.

Mechanism of Action

3-Nitrobenzoic acid: exerts its effects primarily through its nitro and carboxylic acid functional groups. The nitro group is electron-withdrawing, making the compound more acidic and reactive in electrophilic aromatic substitution reactions . The carboxylic acid group can form hydrogen bonds and participate in various biochemical interactions.

2,3,3-trichloroprop-2-en-1-ol: acts through its chlorinated and hydroxyl functional groups. The chlorine atoms make the compound highly reactive, allowing it to participate in substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

3-Nitrobenzoic acid: can be compared with other nitrobenzoic acids such as:

2,3,3-trichloroprop-2-en-1-ol: can be compared with other chlorinated propene derivatives, highlighting its unique reactivity due to the presence of three chlorine atoms and a hydroxyl group.

Properties

CAS No.

62798-88-3

Molecular Formula

C10H8Cl3NO5

Molecular Weight

328.5 g/mol

IUPAC Name

3-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol

InChI

InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2

InChI Key

SLBWHKDZEYDZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.C(C(=C(Cl)Cl)Cl)O

Origin of Product

United States

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